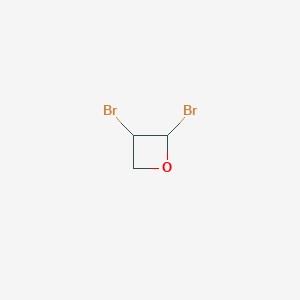

Oxetane, dibromo-

Description

Significance of Oxetane (B1205548) Scaffolds in Advanced Chemical Research

The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a valuable scaffold in modern chemical research, particularly in the field of medicinal chemistry. scispace.comacs.org These small, polar, and three-dimensional motifs are increasingly utilized as building blocks in the design of novel therapeutic agents. acs.org The incorporation of an oxetane moiety into a drug candidate can significantly influence its physicochemical properties in a beneficial manner. acs.orgnih.gov

One of the key advantages of the oxetane scaffold is its ability to act as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. acs.orgacs.org Replacing a gem-dimethyl group with an oxetane can block metabolically susceptible sites without the associated increase in lipophilicity, a common drawback of gem-dimethyl groups. nih.gov Furthermore, oxetanes can mimic the hydrogen bonding ability and dipole moment of a carbonyl group while offering improved metabolic stability. acs.org

The introduction of an oxetane ring can lead to improvements in several key drug-like properties, including:

Aqueous Solubility: The polar nature of the ether oxygen in the strained four-membered ring can enhance the solubility of a parent molecule. acs.org

Metabolic Stability: Oxetane-containing compounds often exhibit increased resistance to metabolic degradation compared to their non-oxetane counterparts. nih.gov

Lipophilicity: Oxetanes can modulate the lipophilicity (LogP) of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

Molecular Conformation: The rigid and defined three-dimensional structure of the oxetane ring can help to lock a molecule in a bioactive conformation, potentially leading to increased potency and selectivity for its biological target. nih.gov

The growing interest in oxetane chemistry has spurred the development of new synthetic methodologies for their preparation and functionalization, making a wider range of substituted oxetanes accessible for research and development. magtech.com.cnrsc.org

Rationale for Specific Investigation of Dibromooxetane Systems

While the broader class of oxetanes has been extensively studied, the specific investigation of dibromooxetane systems is a more niche area of research. The introduction of bromine atoms onto the oxetane scaffold is expected to impart unique chemical reactivity and physical properties to the molecule. Halogenation, in general, is a common strategy in medicinal chemistry to modulate a compound's properties. For instance, fluorinated oxetanes have been explored to fine-tune the lipophilicity and electronic properties of drug candidates. enamine.net

The rationale for investigating dibromooxetane systems can be attributed to several key factors:

Synthetic Intermediates: Dibromooxetanes can serve as versatile synthetic intermediates. The two bromine atoms, being good leaving groups, can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at specific positions on the oxetane ring. This opens up avenues for creating a library of novel oxetane derivatives for biological screening.

Probes for Chemical Reactivity: Studying the reactivity of dibromooxetanes can provide valuable insights into the chemistry of strained heterocyclic systems. The interplay between the ring strain of the oxetane and the electronic effects of the two bromine atoms can lead to interesting and potentially novel chemical transformations.

Potential Biological Activity: Halogenated organic compounds are known to exhibit a wide range of biological activities. While there is limited specific information on the biological profile of dibromooxetanes, their structural features suggest they could be of interest in the exploration of new pharmacophores.

Material Science Applications: The high density and refractive index that bromine atoms impart could make dibromooxetanes and polymers derived from them potentially useful in the development of new materials with specific optical or physical properties.

Despite this rationale, it is important to note that the scientific literature on the synthesis, properties, and applications of specific "Oxetane, dibromo-" compounds is currently very limited. Much of the understanding of these systems is extrapolated from the known chemistry of other halogenated and substituted oxetanes. The bromination of a complex polycyclic oxetane has been reported to result in a rearranged product rather than a simple dibromooxetane, highlighting the synthetic challenges that may be associated with these systems. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

68797-60-4 |

|---|---|

Molecular Formula |

C3H4Br2O |

Molecular Weight |

215.87 g/mol |

IUPAC Name |

2,3-dibromooxetane |

InChI |

InChI=1S/C3H4Br2O/c4-2-1-6-3(2)5/h2-3H,1H2 |

InChI Key |

YHOHUAPVAAHWCW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(O1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Dibromooxetane Systems

Direct Halogenation Approaches to "Oxetane, dibromo-"

The direct introduction of two bromine atoms onto a pre-existing oxetane (B1205548) ring presents a formidable challenge due to the inherent ring strain and the reactivity of the oxetane moiety. acs.org Nevertheless, several strategies have been explored to achieve this transformation.

Regioselective Bromination of Oxetane Precursors for Dibromooxetane Synthesis

Achieving regioselectivity in the dibromination of oxetanes is crucial for obtaining specific isomers. The substitution pattern on the oxetane ring significantly influences the outcome of the bromination reaction. For instance, the direct bromination of oxetane itself with bromine (Br2) requires careful control of reaction conditions to prevent ring-opening side reactions. While this method can yield 3-bromooxetane (B1285879), achieving controlled dibromination to a specific isomer is complex and often leads to a mixture of products. chemrxiv.org

A more controlled approach involves the use of substituted oxetane precursors. For example, the bromination of 2-vinyl-oxetane with Br2 has been shown to proceed successfully. acs.org In a different context, the bromination of a polycyclic oxetane, 2,4-oxytwistane, was attempted with the goal of forming 2,4-dibromotwistane. acs.org This highlights the efforts to control the position of bromination through the use of structurally complex starting materials.

| Precursor | Brominating Agent | Product(s) | Key Observation |

| Oxetane | Br2 | 3-Bromooxetane, over-brominated and ring-opened products | Requires careful control of stoichiometry and temperature. chemrxiv.org |

| 2-Vinyl-oxetane | Br2 | Brominated product | Successful bromination of a substituted oxetane. acs.org |

| 2,4-Oxytwistane | CBr4/Ph3P | 2,8-Dibromoisotwistane (rearranged product) | Skeletal rearrangement occurred instead of direct substitution. acs.org |

Stereoselective Bromination in the Context of Dibromooxetane Formation

The stereochemical outcome of bromination is a critical consideration, particularly when chiral centers are present or created during the reaction. Achieving stereoselectivity in the formation of dibromooxetanes via direct bromination is challenging. The stereochemistry of the final product is often dictated by the mechanism of the reaction and the stereochemistry of the starting material. nih.gov

For instance, in the synthesis of complex molecules, stereocontrolled halogenation is often achieved through stereospecific reactions like SN2 displacements or through substrate-controlled diastereoselective reactions. nih.gov While direct stereoselective dibromination of a simple oxetane ring is not widely reported, the principles of stereoselective halogenation of other cyclic ethers provide a conceptual framework. For example, the bromocyclization of certain unsaturated alcohols can proceed with high stereoselectivity. nih.gov

Radical Bromination of Oxetane Derivatives

Radical bromination offers an alternative pathway to introduce bromine atoms onto an oxetane ring. These reactions typically involve the use of radical initiators and a bromine source like N-bromosuccinimide (NBS). Radical reactions can sometimes offer different regioselectivity compared to ionic pathways. sci-hub.se

While specific examples of the direct radical dibromination of the parent oxetane are scarce in readily available literature, radical reactions are a cornerstone of organic synthesis. nih.govmsu.edu For instance, radical cyclization reactions are powerful tools for constructing cyclic systems. nsf.gov The application of radical bromination to functionalized oxetanes, particularly those with allylic or benzylic positions, could potentially lead to dibrominated products, although this remains an area for further exploration. It has been noted that radical decarboxylative chlorination can produce an unstable α-chlorooxetane. acs.org

Cyclization Reactions for Dibromooxetane Ring Formation

An alternative and often more controlled approach to synthesizing dibromooxetanes involves the construction of the oxetane ring from acyclic precursors that already contain the required bromine atoms.

[2+2] Photocycloaddition Strategies Involving Brominated Components

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for the synthesis of oxetanes. magtech.com.cnnih.gov This strategy can be adapted for the synthesis of dibromooxetanes by using brominated starting materials. rsc.org For example, the photocycloaddition of a carbonyl compound with a dibromoalkene could, in principle, yield a dibromooxetane.

The success of these reactions often depends on the electronic properties and steric hindrance of the reactants. researchgate.netresearchgate.net The regioselectivity and stereoselectivity of the cycloaddition are key considerations. orgsyn.org While direct examples of forming "Oxetane, dibromo-" via this method are not extensively documented, the general utility of [2+2] photocycloadditions in organic synthesis suggests its potential. nih.govchemrxiv.org

Intramolecular Etherification and Related Cyclizations from Dibrominated Precursors

The most common and versatile method for forming the oxetane ring is through intramolecular cyclization, often a Williamson ether synthesis, from a 1,3-disubstituted propane (B168953) derivative. doi.org To synthesize a dibromooxetane via this route, a precursor containing two bromine atoms and a hydroxyl group (or a leaving group that can be converted to a hydroxyl) is required.

A key strategy involves the synthesis of a dibrominated 1,3-diol. For example, the reaction of pentaerythritol (B129877) with hydrogen bromide can produce dibromoneopentyl glycol (2,2-bis(bromomethyl)propane-1,3-diol), which can then be cyclized to form 3,3-bis(bromomethyl)oxetane (B1265868). google.com The cyclization step is typically promoted by a base. doi.org

Another approach involves the ring-opening of a suitable cyclic precursor to generate a dibrominated acyclic intermediate, which can then be cyclized. For instance, cyclic ethers can be converted to dibromo compounds under mild conditions using reagents like tetrabromomethane and triphenylphosphine. researchgate.net This reaction applied to a molecule that could subsequently cyclize would provide an entry to dibromooxetanes.

| Precursor Type | Cyclization Method | Key Features |

| Dibrominated 1,3-diol | Intramolecular Williamson ether synthesis | A common and reliable method for oxetane ring formation. doi.org |

| Poly-brominated starting materials | Reaction with HBr followed by cyclization | Used in the synthesis of brominated polyesters. google.com |

| Cyclic ethers | Ring-opening with CBr4/Ph3P | Generates α,ω-dibromo compounds that could be cyclized. researchgate.net |

Biocatalytic Approaches to Chiral Brominated Oxetanes

The synthesis of enantiomerically pure halogenated compounds is of significant interest, and biocatalysis offers a powerful tool for achieving high stereoselectivity under mild conditions. While direct enzymatic dibromination of an oxetane scaffold is not prominently documented, chemoenzymatic strategies provide a viable pathway to chiral brominated oxetanes. These methods typically involve an enzymatic kinetic resolution of a racemic precursor, followed by chemical steps to complete the synthesis.

A common approach involves the enantioselective reduction of a β-haloketone to a chiral halohydrin, which can then be cyclized to form the chiral oxetane. acs.orguniba.it Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and Lactobacillus reuteri, have been successfully employed for the regio- and stereo-selective reduction of substituted 1,3-diketones to yield β-hydroxyketones and 1,3-diols with high enantiomeric excess (ee). uniba.it For instance, the bioreduction of specific 1,3-aryldiketones can yield aldols with up to 96% ee. uniba.it These chiral intermediates are pivotal, as their subsequent chemical transformations, including cyclization, can lead to stereo-defined oxetanes. uniba.it

Lipases are another class of enzymes utilized in these multi-step syntheses. Through kinetic resolution of racemic alcohols or amines, lipases can selectively acylate one enantiomer, allowing for the separation of two highly enantioenriched compounds. This method has been used to produce chiral precursors for pharmacologically valuable molecules, achieving excellent enantiomeric excess (>99% ee) for the resolved intermediates. beilstein-journals.org

Although these methods primarily focus on producing mono-halogenated or non-halogenated chiral oxetanes, the principles can be extended. A hypothetical chemoenzymatic route to a chiral dibromooxetane could start with the enzymatic resolution of a dibrominated alcohol precursor. The resulting enantiopure dibromohalohydrin could then undergo a chemically-induced intramolecular cyclization to yield the target chiral dibromooxetane. The success of such a strategy would depend on the compatibility of the dibrominated substrate with the enzyme's active site.

Table 1: Examples of Chemoenzymatic Synthesis Leading to Chiral Oxetane Precursors

| Biocatalyst | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae | 1,3-Aryldiketone | (S)-Aldol | up to 58% | uniba.it |

| Lactobacillus reuteri DSM 20016 | 1,3-Aryldiketone | (R)-Aldol | up to 96% | uniba.it |

| Novozym 435 (Lipase) | Racemic phenothiazolic alcohol | (S)-Alcohol / (R)-Acetate | >99% / 95% | beilstein-journals.org |

| Chiral Quaternary Ammonium Salt | Racemic α-bromo ketone | Chiral α-azido ketone | up to 95% | organic-chemistry.org |

Conversion of Halogenated Precursors to Dibromooxetane

Ring-Closing Reactions of Dibrominated Alcohols or Diols

The most fundamental method for forming the oxetane ring from an acyclic precursor is the intramolecular Williamson ether synthesis. acs.org This SN2 reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces a suitably positioned halide on the same molecule to form the cyclic ether. acs.org For the synthesis of a dibromooxetane, this strategy requires a precursor that contains both a hydroxyl group and two bromine atoms, typically a dibrominated 1,3-diol.

The synthesis of 3,3-disubstituted oxetanes often proceeds through the cyclization of a substituted 1,3-diol. acs.org For example, a common route involves the tosylation of one of the hydroxyl groups in the diol, followed by base-mediated cyclization. acs.org In the context of dibromooxetanes, a key precursor such as 3,3-bis(bromomethyl)oxetane can be synthesized from tribromopentaerythritol under phase-transfer catalysis conditions. doi.org This transformation involves an intramolecular cyclization where the alkoxide, formed by a base, displaces a bromide on one of the adjacent bromomethyl groups.

A general scheme for this process is the base-induced cyclization of a 2,2-bis(bromomethyl)propane-1,3-diol derivative. The choice of base and solvent is critical to favor the intramolecular cyclization over competing intermolecular reactions or elimination. Strong, non-nucleophilic bases are often employed.

Table 2: Typical Conditions for Intramolecular Cyclization to Form Oxetanes

| Precursor Type | Reagents | Solvent | Conditions | Product Type | Reference |

| 1,3-Diol (via monotosylate) | 1. TsCl, Pyridine2. NaH or KOtBu | THF | 0 °C to reflux | Substituted Oxetane | acs.org |

| Tribromopentaerythritol | NaOH, Phase-Transfer Catalyst | Toluene/Water | Heat | 3,3-Bis(bromomethyl)oxetane | doi.org |

| 1,3-Halohydrin | KOH | Ether | Room Temp | 2-Aryl-oxetane | acs.org |

Functional Group Interconversions on Pre-formed Oxetane Scaffolds Leading to Dibromooxetanes

An alternative to building the oxetane ring with the bromine atoms already in place is to introduce them onto a pre-formed oxetane scaffold. This can be achieved through various functional group interconversion reactions.

One strategy involves the conversion of other functional groups, such as hydroxyls, into bromides. For instance, an oxetane-diol can be converted to a dibromide. A common method is to first convert the hydroxyl groups into better leaving groups, such as mesylates or tosylates, and then displace them with a bromide source like lithium bromide (LiBr). chemrxiv.org This nucleophilic substitution provides a controlled way to introduce bromine atoms onto the oxetane ring.

A more complex and powerful method involves a cascade reaction where bromination and cyclization occur in a single process. Researchers have demonstrated a bromocation-induced cascade cyclization of a diol containing an alkyne group. clockss.org In this reaction, an electrophilic bromine source activates the alkyne, initiating a cyclization to form a dihydrofuran intermediate. A second bromination event then triggers the formation of the spiro-oxetane ring, resulting in a dibromo-spiro-oxetane. clockss.org This elegant one-pot reaction builds a complex, dibrominated scaffold with high diastereoselectivity. The yield for the dibromo-spiro-oxetane product was reported as 24%. clockss.org

Direct bromination of an oxetane derivative is also conceivable. For example, the enolate of oxetan-3-one could potentially be trapped with an electrophilic bromine source, although such reactions can be complicated by the ring strain and potential for ring-opening under harsh conditions. chemrxiv.org The successful bromination of vinyl derivatives of oxetanes with molecular bromine (Br₂) has been reported, indicating that addition reactions to double bonds on an oxetane side chain are feasible. acs.org

Table 3: Functional Group Interconversions Leading to Brominated Oxetanes

| Starting Oxetane Derivative | Reagents | Reaction Type | Product | Yield | Reference |

| Oxetane-3-mesylate | LiBr | Nucleophilic Substitution | 3-Bromooxetane | N/A | chemrxiv.org |

| Alkenyl-Substituted Oxetane | Br₂ | Electrophilic Addition | Dibromoalkyl-Substituted Oxetane | N/A | acs.org |

| Diol with pendant alkyne group | N-Bromosuccinimide (NBS) | Electrophilic Cascade Cyclization | Dibromo-spiro-oxetane | 24% | clockss.org |

| (3-(Bromomethyl)oxetan-3-yl)methanol | morph-DAST (for deoxyfluorination) followed by substitution | Deoxyhalogenation and further modifications | 3-Bromo-3-(fluoromethyl)oxetane and derivatives | 75% (for fluorination step) | chemrxiv.org |

Reactivity and Mechanistic Investigations of Dibromooxetane

Ring-Opening Reactions of Dibromooxetanes

The high degree of ring strain in the oxetane (B1205548) core makes it a prime candidate for reactions that relieve this strain. The presence of two electron-withdrawing bromine substituents further activates the ring's carbon atoms toward bond cleavage.

Nucleophilic ring-opening of oxetanes typically proceeds via an SN2 mechanism. In the case of dibromooxetane, a nucleophile attacks one of the electrophilic carbon atoms adjacent to the oxygen, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this attack is influenced by the position of the bromine atoms.

For a substrate like 3,3-dibromooxetane, the C2 and C4 carbons are sterically and electronically equivalent. A strong nucleophile (Nu⁻) would attack either of these carbons, resulting in a single ring-opened product after workup. The mechanism involves the backside attack of the nucleophile, leading to inversion of stereochemistry if the carbon were chiral.

In contrast, an unsymmetrical isomer such as 2,3-dibromooxetane would present two distinct sites for nucleophilic attack (C2 and C4). The outcome would be determined by a balance of steric hindrance and electronic effects. The bromine atoms strongly withdraw electron density, making all ring carbons more electrophilic. The attack would likely occur at the less sterically hindered carbon, which is typically C4.

The general pathway for these reactions is initiated by the attack of the nucleophile, forming an alkoxide intermediate which is subsequently protonated to yield the final haloalcohol product.

| Reactant Isomer | Nucleophile (Nu⁻) | Proposed Intermediate | Expected Final Product |

| 3,3-Dibromooxetane | OH⁻ | 3,3-dibromo-1-(oxido)butan-2-yl anion | 1,1-Dibromo-4-hydroxy-butan-2-ol |

| 2,3-Dibromooxetane | RO⁻ | 2,3-dibromo-4-(alkoxy)butan-1-oxide | 2,3-Dibromo-4-alkoxybutan-1-ol (major) |

Under acidic conditions, the ring-opening of an oxetane is initiated by the protonation of the ring oxygen. This step creates a highly reactive oxonium ion, making the ring significantly more susceptible to nucleophilic attack, even by weak nucleophiles.

The mechanism can exhibit characteristics of both SN1 and SN2 pathways. Following protonation, the C-O bonds are weakened. Nucleophilic attack occurs at one of the ring carbons. For an unsymmetrical dibromooxetane, the attack will favor the carbon atom that can better stabilize a developing positive charge. A tertiary carbon, if present, would be the preferred site of attack due to the stability of the resulting tertiary carbocation (SN1-like). In the absence of a tertiary carbon, the attack occurs at the more substituted carbon.

The electron-withdrawing nature of the bromine atoms destabilizes any adjacent carbocation formation, suggesting that a purely SN1 mechanism is unlikely. Instead, the reaction likely proceeds through a transition state with significant SN2 character, where the nucleophile attacks as the C-O bond is breaking.

| Catalyst | Nucleophile | Key Step | Regiochemical Preference |

| H₂SO₄ | H₂O | Protonation of the oxetane oxygen | Attack at the more substituted carbon |

| HBr | Br⁻ | Formation of an oxonium ion | Dependent on substitution pattern |

Strong, non-nucleophilic bases can promote ring-opening through elimination pathways, provided there are protons available on carbons bearing a bromine atom. For an isomer like 2,3-dibromooxetane, a strong base could abstract a proton from either C2 or C3, leading to an E2 elimination of HBr and the formation of a highly strained bromo-oxetene intermediate. This intermediate could then undergo further reactions.

Alternatively, a very strong base such as sodium amide (NaNH₂) could potentially induce a double dehydrobromination, analogous to the formation of alkynes from vicinal dibromides. This could lead to ring-opening and fragmentation, as the hypothetical oxetyne intermediate would be extremely unstable.

Rearrangements are also possible. Base-promoted ring-opening can lead to the formation of functionalized allyl alcohols. For instance, treatment of a dibromooxetane with an organolithium reagent might initiate ring-opening to form a lithium alkoxide, which could then undergo further elimination or rearrangement.

The presence of weak C-Br bonds in dibromooxetane allows for radical-mediated reactions. Homolytic cleavage of a C-Br bond can be initiated by radical initiators (e.g., AIBN) or photolysis, generating an oxetanyl radical. This radical intermediate can then undergo β-scission, a process where the strained four-membered ring opens to form a more stable, open-chain radical.

This ring-opening would result in an enol radical or a carbonyl compound, depending on the position of the initial radical. For example, a radical at the C3 position of the oxetane ring could lead to the cleavage of the C2-C3 or C4-C3 bond, relieving ring strain and propagating a radical chain reaction.

Electrophilic and Pericyclic Reactions of Dibromooxetane

While saturated dibromooxetanes are not subject to electrophilic addition, unsaturated derivatives containing a carbon-carbon double bond would be expected to undergo such reactions readily.

An unsaturated dibromooxetane, such as a 3-bromo-2-methyleneoxetane, would possess a reactive π-bond susceptible to electrophilic attack. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, represents a potential route to such unsaturated oxetane systems.

The electrophilic addition of a reagent like bromine (Br₂) to a dibromo-oxetene would proceed via a standard mechanism involving the formation of a cyclic bromonium ion intermediate. The high electron density of the double bond attacks the electrophile.

| Unsaturated Substrate | Electrophile | Intermediate | Expected Product |

| 2-Bromo-3-methyleneoxetane | Br₂ | Cyclic Bromonium Ion | 2,3-Dibromo-3-(bromomethyl)oxetane |

| 3-Bromo-2H-oxetene | HBr | Carbocation | 2,3-Dibromooxetane |

Electrocyclic Transformations and Ring Reversions of Dibromooxetane

Electrocyclic reactions, which involve the concerted reorganization of π-electrons to form or break a ring, are governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. For a substituted oxetane, a potential electrocyclic ring-opening would involve the cleavage of a carbon-carbon and a carbon-oxygen bond to form an open-chain unsaturated carbonyl compound. The stereochemical outcome of such a reaction, whether it proceeds via a conrotatory or disrotatory mechanism, is dictated by the number of π-electrons involved and whether the reaction is induced by thermal or photochemical means. wikipedia.orgmasterorganicchemistry.com

While specific studies on the electrocyclic transformations of dibromooxetane are not extensively documented, the general principles can be applied to predict its behavior. A thermal electrocyclic ring-opening of a substituted cyclobutene, a 4π-electron system, typically proceeds through a conrotatory motion. pressbooks.pub Conversely, a photochemical reaction would favor a disrotatory pathway. masterorganicchemistry.com In the case of dibromooxetane, the presence of bromine atoms would significantly influence the electronic nature of the transition state and the stability of the resulting open-chain product.

Ring reversion, a related process, involves the fragmentation of the oxetane ring into a carbonyl compound and an alkene. This transformation is often driven by the release of ring strain. For dibromooxetane, this could theoretically lead to the formation of a bromo-substituted carbonyl compound and a bromo-alkene. The feasibility and mechanism of such a reversion would depend on the reaction conditions, such as temperature and the presence of catalysts.

Table 1: Predicted Stereochemical Outcomes for Electrocyclic Ring Opening of a Substituted Oxetane

| Reaction Condition | Number of π-Electrons | Predicted Mode of Rotation |

| Thermal | 4n | Conrotatory |

| Photochemical | 4n | Disrotatory |

| Thermal | 4n+2 | Disrotatory |

| Photochemical | 4n+2 | Conrotatory |

Rearrangement Reactions of Dibromooxetane Scaffolds

The inherent ring strain and the presence of electronegative bromine atoms make dibromooxetane scaffolds susceptible to various rearrangement reactions, particularly those involving cationic intermediates.

Cationic Rearrangements and Ring Expansion in Dibromooxetane Systems

The formation of a carbocation adjacent to the oxetane ring or within the ring itself can trigger a cascade of rearrangements. Lewis acids are often employed to facilitate the formation of such cationic species by coordinating to the oxygen atom and promoting the cleavage of a carbon-oxygen bond. nih.govrsc.org

In a hypothetical scenario, the treatment of a dibromooxetane with a Lewis acid could lead to ring opening to form a carbocation. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to a more stable cationic intermediate. A particularly interesting possibility is ring expansion, where a neighboring bond migrates to the cationic center, resulting in the formation of a larger, less strained ring system, such as a substituted tetrahydrofuran. This type of rearrangement is well-documented for other substituted oxetanes. The regioselectivity of the ring expansion would be influenced by the stability of the resulting carbocation and the migratory aptitude of the adjacent groups.

The presence of bromine atoms can influence these rearrangements in several ways. Their electron-withdrawing nature can destabilize adjacent carbocations, potentially hindering certain rearrangement pathways. Conversely, a bromine atom could participate in the reaction through the formation of a bridged bromonium ion, influencing the stereochemistry and outcome of the rearrangement. imperial.ac.uk

Halogen Migration Phenomena within Dibromooxetane Structures

Halogen migration, or the "halogen dance," is a phenomenon where a halogen atom moves from one position to another within a molecule. nih.gov In the context of a dibromooxetane, this could occur through several mechanisms.

A 1,2-halogen shift is a common rearrangement in carbocation chemistry. If a carbocation is formed at a carbon atom adjacent to a bromine-bearing carbon, the bromine atom, along with its bonding pair of electrons, could migrate to the cationic center. This would result in the formation of a new carbocation at the original position of the bromine atom. Such migrations are driven by the relative stability of the initial and final carbocations.

Transannular halogen migration, though less common in small rings, could also be envisioned under specific circumstances, potentially involving the formation of a bridged intermediate across the oxetane ring. The feasibility of such a process would depend on the specific substitution pattern and the geometry of the dibromooxetane.

Recent studies on other halogenated systems have highlighted the role of metal catalysts in facilitating halogen migration, often through the formation of metal-carbenoid intermediates. nih.gov While not specifically demonstrated for dibromooxetane, these findings suggest potential avenues for inducing and controlling halogen migration within this scaffold.

Table 2: Potential Rearrangement Pathways for Dibromooxetane

| Rearrangement Type | Driving Force | Potential Products |

| Cationic Ring Expansion | Release of ring strain, formation of a more stable carbocation | Substituted Tetrahydrofurans |

| 1,2-Bromine Shift | Formation of a more stable carbocation | Isomeric Dibromooxetanes or ring-opened products |

| Transannular Halogen Migration | Proximity of interacting orbitals | Isomeric Dibromooxetanes |

Computational and Theoretical Studies of Dibromooxetane

Quantum Chemical Analysis of Electronic Structure and Bonding in Dibromooxetane

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These ab initio (from first principles) and Density Functional Theory (DFT) approaches solve or approximate the Schrödinger equation to provide detailed information about molecular structure and bonding.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scienceopen.com For dibromooxetane, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometrical optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Key electronic properties that would be elucidated through DFT include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: These calculations would reveal the charge distribution within the dibromooxetane molecule, highlighting electron-rich and electron-deficient regions. This information is crucial for predicting how the molecule will interact with other reagents.

Dipole Moment: The magnitude and direction of the molecular dipole moment would be calculated to understand the molecule's polarity.

A typical DFT study on dibromooxetane would utilize a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govmdpi.com The results would provide precise predictions of bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value |

| C-C Bond Length (Å) | 1.54 |

| C-O Bond Length (Å) | 1.45 |

| C-Br Bond Length (Å) | 1.95 |

| C-C-C Bond Angle (°) | 88.0 |

| C-O-C Bond Angle (°) | 92.0 |

Ab Initio Methods for Molecular Geometry, Stability, and Vibrational Frequencies

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for studying molecular properties. sciepub.com These methods are derived directly from theoretical principles without the inclusion of experimental data. For dibromooxetane, these calculations would offer:

Molecular Geometry and Stability: Similar to DFT, ab initio methods can optimize the molecular geometry. By comparing the energies of different possible isomers (e.g., 2,3-dibromooxetane vs. 3,3-dibromooxetane) or conformers, their relative stabilities can be determined.

Vibrational Frequencies: A key output of these calculations is the prediction of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. nih.govmdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as C-Br stretching or the oxetane (B1205548) ring puckering. Comparing these theoretical spectra with experimental data is a crucial step in verifying the calculated structure. nist.govarxiv.org

Mechanistic Pathway Elucidation through Computational Chemistry for Dibromooxetane Reactions

Computational chemistry is an invaluable tool for exploring the detailed step-by-step mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. dalalinstitute.commasterorganicchemistry.com

Transition State Analysis and Reaction Energetics of Dibromooxetane Transformations

Any chemical transformation proceeds through a high-energy species known as the transition state. dntb.gov.ua Locating and characterizing this transition state is a primary goal of mechanistic studies. youtube.com For reactions involving dibromooxetane, such as nucleophilic substitution or ring-opening, computational methods would be used to:

Identify Transition State Structures: Algorithms are employed to search the potential energy surface for the first-order saddle point that connects reactants and products. A confirmed transition state structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.com

Molecular Dynamics Simulations for Dibromooxetane Reactivity Pathways

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations introduce the element of time, allowing for the observation of a molecule's dynamic behavior. youtube.comyoutube.com An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how their positions and velocities evolve. youtube.com

For dibromooxetane, MD simulations could be used to:

Explore Conformational Landscapes: The oxetane ring is known for its puckered conformation. MD simulations can show the dynamic interconversion between different puckered states and identify the most populated conformations in solution.

Simulate Reaction Pathways: MD can provide a more realistic picture of a reaction by including the effects of solvent molecules and temperature. By simulating the approach of a reactant to dibromooxetane, the simulation can reveal the preferred pathways of interaction and the role of the surrounding environment in the reaction mechanism. mdpi.com

Prediction of Reactivity and Selectivity in Dibromooxetane Transformations

A major goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. By integrating the findings from quantum chemical analysis and mechanistic studies, a comprehensive picture of dibromooxetane's reactivity can be developed.

Key factors in predicting reactivity and selectivity include:

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict where a reaction is likely to occur. For instance, the location of the LUMO would indicate the most probable site for a nucleophilic attack on the dibromooxetane molecule.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, guiding the prediction of electrophilic and nucleophilic sites.

Steric Hindrance: The optimized 3D geometry of dibromooxetane would reveal the steric accessibility of different parts of the molecule, influencing which reaction pathways are favored.

Comparison of Activation Energies: When a reaction can lead to multiple products (regio- or stereoisomers), calculating the activation energies for each possible pathway can predict which product will be formed fastest (kinetic control) and which is the most stable (thermodynamic control). nih.gov

Through the systematic application of these computational tools, a detailed theoretical understanding of the structure, properties, and chemical behavior of dibromooxetane can be achieved, guiding future experimental work and applications. researchgate.netnih.gov

Regioselectivity and Stereoselectivity Predictions for Dibromooxetane Reactions

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving halogenated oxetanes. These predictions are primarily based on the analysis of transition state energies, which determine the kinetic favorability of different reaction pathways.

In the context of dibromooxetane, the positions of the bromine atoms on the oxetane ring are critical in determining the selectivity of its reactions, such as nucleophilic ring-opening. The regioselectivity of ring-opening reactions in unsymmetrical oxetanes is governed by a combination of steric and electronic effects magtech.com.cn.

Steric Effects : Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen magtech.com.cn. Computational models can quantify this steric hindrance by calculating the energetic cost of the nucleophile approaching different carbon atoms.

Electronic Effects : In the presence of an acid catalyst, the reaction can proceed via a more carbocation-like transition state. In such cases, the nucleophile will preferentially attack the carbon atom that can better stabilize a positive charge magtech.com.cn. The electron-withdrawing nature of the bromine atoms will significantly influence the charge distribution in the transition state.

Theoretical calculations on α-fluorinated oxetanes have demonstrated that the presence of a halogen atom can direct the stereoselectivity of ring-opening reactions, leading to the stereoselective formation of products bohrium.com. It is plausible that similar computational approaches could predict the stereochemical outcome of reactions involving dibromooxetane, considering the influence of the bromine atoms on the stability of various stereoisomeric transition states.

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of a Hypothetical Monobromooxetane Note: This table is a hypothetical representation based on general principles of oxetane reactivity, as direct computational data for dibromooxetane is not available.

| Position of Bromine | Attacking Nucleophile | Predicted Major Regioisomer | Dominant Factor |

| 2-bromo | Strong (e.g., Grignard) | Attack at C4 | Steric Hindrance |

| 2-bromo | Weak (e.g., H₂O, acid cat.) | Attack at C2 | Electronic (Carbocation Stability) |

| 3-bromo | Strong (e.g., Grignard) | Attack at C2/C4 | Steric Hindrance |

| 3-bromo | Weak (e.g., H₂O, acid cat.) | Attack at C2/C4 | Electronic (Inductive Effects) |

Influence of Halogen Substitution on Dibromooxetane Reaction Profiles

The substitution of hydrogen atoms with bromine on the oxetane ring is expected to have a profound impact on the reaction profiles. Computational studies can quantify these effects by calculating activation energies and reaction enthalpies.

The high electronegativity of bromine atoms will inductively withdraw electron density from the oxetane ring. This electronic perturbation can influence the stability of intermediates and transition states. A DFT study on the impact of halogens on the kinetic and thermodynamic profiles of a reaction involving chalcone derivatives found that fluorine, being highly electronegative, gave the lowest activation energy nih.gov. While bromine is less electronegative than fluorine, a similar trend of modified reaction barriers would be anticipated for dibromooxetane compared to unsubstituted oxetane.

Computational modeling of halogen bonding has shown that halogen atoms can participate in significant non-covalent interactions, which can be tuned by other substituents on the molecule nih.gov. In the context of dibromooxetane reactions, such interactions could play a role in the binding of reactants or catalysts, thereby influencing the reaction pathway and selectivity.

Furthermore, computational studies on perfluoroalkyl-substituted β-lactones, which can be converted to perfluoroalkyl-substituted oxetanes, have utilized DFT to probe reaction mechanisms, distinguishing between concerted and stepwise pathways rsc.org. Similar computational strategies could be employed to elucidate the detailed mechanisms of reactions involving dibromooxetane, providing a deeper understanding of its chemical behavior.

Applications of Dibromooxetane As a Synthetic Building Block

Precursors for Functionalized Organic Frameworks through Dibromooxetane Derivatization

The derivatization of the dibromooxetane core allows for the creation of a diverse range of functionalized organic frameworks. The carbon-bromine bonds serve as handles for introducing various substituents, leading to scaffolds with tailored properties and functionalities.

The carbon-bromine bonds in dibromooxetane are amenable to a variety of chemical transformations, enabling the introduction of a wide array of functional groups. Nucleophilic substitution reactions are a primary method for achieving this functionalization. The reaction of 3,3-dibromooxetane with different nucleophiles can lead to mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the nucleophile.

Key transformations include:

Amination: Reaction with primary or secondary amines can introduce amino functionalities, leading to the formation of 3-amino-3-bromooxetanes or 3,3-diaminooxetanes. These derivatives are valuable precursors for the synthesis of novel amino acids and other biologically active molecules.

Alkoxylation and Aryloxylation: Treatment with alcohols or phenols in the presence of a base can yield 3-alkoxy- or 3-aryloxy-substituted oxetanes. These ether linkages can be important for modifying the solubility and electronic properties of the resulting molecules.

Thiolation: Reaction with thiols can introduce sulfur-containing moieties, which are present in many pharmaceuticals and materials.

Carbon-Carbon Bond Formation: Organometallic reagents, such as Grignard reagents or organocuprates, can be employed to form new carbon-carbon bonds at the 3-position of the oxetane (B1205548) ring. This allows for the introduction of alkyl, aryl, and vinyl groups, significantly expanding the structural diversity of the accessible frameworks.

These transformations are often carried out under conditions that preserve the integrity of the strained oxetane ring, highlighting the robustness of this heterocyclic core under a range of synthetic manipulations. The ability to sequentially replace the bromine atoms also allows for the synthesis of unsymmetrically substituted 3,3-disubstituted oxetanes.

The functionalized oxetanes derived from dibromooxetane serve as versatile scaffolds for the construction of more complex molecular architectures. The introduced functional groups can undergo further reactions to build upon the oxetane core. For instance, an amino group can be acylated or alkylated, while a hydroxyl group can be esterified or etherified.

This multi-step functionalization approach allows for the generation of a vast library of compounds with diverse and complex structures. The rigid oxetane ring imparts a defined three-dimensional geometry to these scaffolds, which is a desirable feature in drug discovery and materials science for controlling molecular conformation and interactions.

The strategic functionalization of the dibromooxetane core can lead to the synthesis of spirocyclic and fused-ring systems. For example, intramolecular reactions of appropriately functionalized oxetane derivatives can lead to the formation of new rings fused or attached spirocyclically to the oxetane core. This strategy provides access to unique and complex molecular frameworks that would be challenging to synthesize through other methods.

Role in the Synthesis of Novel Heterocyclic and Polycyclic Systems

Dibromooxetane is a valuable starting material for the synthesis of a variety of novel heterocyclic and polycyclic systems. The reactivity of the carbon-bromine bonds, combined with the inherent strain of the oxetane ring, can be harnessed to construct larger and more complex ring systems.

One approach involves the use of difunctional nucleophiles that can react with both bromine atoms of the dibromooxetane to form a new ring fused to the oxetane. For example, reaction with a diamine or a diol could potentially lead to the formation of a fused diazepine or dioxepine ring system, respectively.

Furthermore, the functionalized oxetanes derived from dibromooxetane can serve as key intermediates in multi-step syntheses of complex heterocyclic and polycyclic targets. The oxetane moiety can be retained as a structural feature in the final product or it can be used as a masked diol, which can be revealed through a subsequent ring-opening reaction. This dual utility adds to the versatility of dibromooxetane as a synthetic building block.

The synthesis of polycyclic systems can also be envisioned through intramolecular cyclization reactions of appropriately substituted oxetane derivatives. For example, a dibromooxetane derivative bearing a pendant nucleophile could undergo an intramolecular substitution to form a bicyclic system containing the oxetane ring.

Intermediate in the Development of Advanced Materials Monomers

Dibromooxetane and its derivatives are promising intermediates in the development of monomers for advanced materials. The oxetane ring is a known monomer for ring-opening polymerization, and the presence of functional groups allows for the synthesis of polymers with tailored properties.

Oxetanes can undergo cationic ring-opening polymerization (CROP) to produce polyethers. The polymerization of functionalized oxetane monomers, derived from dibromooxetane, can lead to polymers with a wide range of properties. The functional groups introduced at the 3-position of the oxetane ring are incorporated as side chains in the resulting polymer.

For example, polymerization of a 3-amino-substituted oxetane monomer could yield a polyether with pendant amino groups. These functional groups can be used to modify the polymer's properties, such as its solubility, adhesion, and reactivity. They can also serve as sites for cross-linking or for the attachment of other molecules, such as drugs or imaging agents.

The ability to introduce two different functional groups into the monomer via the sequential substitution of the bromine atoms in dibromooxetane offers a route to polymers with complex and precisely controlled architectures. The properties of the resulting polymers can be fine-tuned by varying the nature and combination of these functional groups.

The table below summarizes the potential monomers derived from dibromooxetane and the corresponding polymer properties.

| Monomer Derived from Dibromooxetane | Potential Polymer Properties |

| 3,3-Diaminooxetane | Hydrophilic, reactive side chains for cross-linking |

| 3,3-Dialkoxyoxetane | Modified solubility, potential for liquid crystalline behavior |

| 3-Alkyl-3-aminooxetane | Combination of hydrophobicity and reactivity |

| 3-Aryl-3-hydroxyoxetane | Increased thermal stability, potential for optical applications |

Beyond polymerization, dibromooxetane and its derivatives are valuable precursors for the synthesis of a variety of specialty chemicals. The unique structural and electronic properties of the oxetane ring can be imparted to larger molecules, leading to compounds with interesting applications in materials science.

For example, the incorporation of the rigid and polar oxetane moiety into liquid crystal molecules could influence their mesomorphic properties. Similarly, the introduction of oxetane-containing fragments into organic light-emitting diode (OLED) materials or other electronic materials could modulate their photophysical and electronic properties.

The ability to generate a wide range of functionalized oxetanes from a single, readily accessible starting material like dibromooxetane makes it an attractive platform for exploratory research in materials science. The diverse library of compounds that can be synthesized from this building block provides a rich source of new molecules with potentially valuable properties.

Advanced Spectroscopic Characterization of Dibromooxetane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for detailing the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Techniques for Dibromooxetane

¹H NMR Spectroscopy: The proton NMR spectrum of a dibromooxetane isomer would exhibit signals corresponding to the protons on the oxetane (B1205548) ring. The chemical shift of protons attached to carbons bearing a bromine atom would be expected to appear significantly downfield, likely in the range of 4.0-5.0 ppm, due to the deshielding effect of the halogen. Protons on the carbon adjacent to the oxygen atom would also be shifted downfield. The symmetry of the molecule will dictate the number of distinct signals. For example, in a symmetrically substituted dibromooxetane, fewer signals would be observed. docbrown.info Spin-spin coupling between non-equivalent protons would lead to signal splitting, following the n+1 rule, providing valuable information about the connectivity of the atoms. savemyexams.com

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms bonded to the electronegative bromine and oxygen atoms would resonate at lower fields. Carbons directly attached to bromine in similar acyclic structures show resonances around 30-40 ppm. chemicalbook.comdocbrown.info The carbons of the oxetane ring are typically found in the range of 60-80 ppm. Therefore, for dibromooxetane, the carbons bonded to bromine would be expected in the range of 40-60 ppm, while the other ring carbon would be further downfield.

Predicted NMR Data for a Hypothetical 3,3-Dibromooxetane:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (C2/C4-H) | ~4.9 | Singlet |

| ¹³C (C3) | ~40-50 | - |

| ¹³C (C2/C4) | ~75-85 | - |

Note: These are predicted values and may vary based on the specific isomer and solvent used.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To overcome the limitations of 1D NMR and to establish the precise structure and stereochemistry of dibromooxetane, a series of 2D NMR experiments would be essential. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons on adjacent carbons, definitively establishing the proton connectivity within the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. hebmu.edu.cn This is particularly powerful for determining the relative stereochemistry of the substituents on the oxetane ring. For instance, it could distinguish between cis and trans isomers of a disubstituted dibromooxetane by showing correlations between protons on the same side of the ring.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. msu.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact molecular formula of dibromooxetane. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. A key feature in the mass spectrum of a dibromo-compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. docbrown.info Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a relative intensity ratio of approximately 1:2:1. msu.edudocbrown.info

Predicted HRMS Data for C₃H₄Br₂O:

| Ion | Calculated m/z |

| [C₃H₄⁷⁹Br₂O]⁺ | 213.8679 |

| [C₃H₄⁷⁹Br⁸¹BrO]⁺ | 215.8659 |

| [C₃H₄⁸¹Br₂O]⁺ | 217.8638 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to generate a daughter ion spectrum. This provides detailed insights into the structure and bonding of the molecule. ethz.ch The fragmentation of dibromooxetane would likely proceed through several pathways: chemguide.co.uklibretexts.org

Loss of a bromine atom: Cleavage of a C-Br bond would result in a fragment ion [M-Br]⁺.

Ring cleavage: The strained oxetane ring could undergo cleavage, potentially leading to the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules. mdpi.com

Halogen rearrangement: Rearrangement reactions followed by fragmentation are also possible, leading to a complex fragmentation pattern that can be used to fingerprint the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.commt.com They are excellent for identifying functional groups and providing a "fingerprint" of the molecule. libretexts.org

Infrared (IR) Spectroscopy: An IR spectrum of dibromooxetane would be expected to show characteristic absorption bands. The most prominent would be the C-O-C stretching vibrations of the ether group, typically found in the region of 1150-1050 cm⁻¹. lu.se The C-Br stretching vibrations would appear at lower frequencies, generally in the range of 650-500 cm⁻¹. The presence and position of C-H stretching and bending vibrations would also be observed. IR spectroscopy is particularly sensitive to polar bonds, making the C-O and C-Br bonds strong absorbers. photothermal.com

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations. photothermal.com Therefore, in a symmetric dibromooxetane isomer, the symmetric stretching of the C-Br bonds might be more prominent in the Raman spectrum than in the IR spectrum. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Predicted Vibrational Frequencies for Dibromooxetane:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| C-H Stretch | 2900-3000 | IR, Raman |

| C-O-C Stretch | 1050-1150 | IR |

| C-C Stretch | 900-1000 | IR, Raman |

| C-Br Stretch | 500-650 | IR, Raman |

Future Perspectives and Research Directions in Dibromooxetane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Dibromooxetanes

The progression of dibromooxetane chemistry is intrinsically linked to the innovation of synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry. uni-saarland.de Current synthetic routes often rely on traditional methods that may involve hazardous reagents or produce significant waste. Future developments are anticipated to move towards more sustainable and elegant solutions.

A significant future direction lies in the adoption of biocatalysis . Recent breakthroughs have demonstrated the use of engineered halohydrin dehalogenase enzymes for the enantioselective formation and ring-opening of oxetanes. nih.govrepec.orgresearchgate.netresearchgate.net Adapting this biocatalytic platform for the synthesis of dibromooxetanes could offer a highly efficient and environmentally benign route to chiral, non-racemic products, which are of high value in medicinal chemistry. researchgate.net This approach would operate under mild conditions and reduce the reliance on traditional, often harsh, chemical reagents. researchgate.net

Furthermore, the principles of green bromination are expected to be integrated into dibromooxetane synthesis. Methodologies that avoid the use of elemental bromine in favor of in-situ generation from safer salts like potassium bromide (KBr), coupled with green oxidants, represent a significant step forward. gordon.educhegg.com Similarly, exploring halogen exchange reactions, where a precursor like dichlorooxetane is converted to the dibromo- derivative using a bromide salt, could provide a safer and more controlled synthetic pathway. pku.edu.cn

The exploration of novel activation methods, such as photoredox catalysis , also presents a promising avenue. thieme-connect.com These methods can enable C-H functionalization and cycloaddition reactions under mild conditions, potentially offering new disconnections and synthetic routes to complex dibromooxetane structures that are inaccessible via traditional means. nih.gov

| Future Synthetic Approach | Key Advantages | Relevant Research Area |

| Biocatalysis | High enantioselectivity, mild conditions, sustainability. nih.govresearchgate.net | Enzyme Engineering, Green Chemistry |

| Green Bromination | Avoidance of hazardous Br2, reduced waste. gordon.educhegg.com | Sustainable Chemistry |

| Halogen Exchange | Improved safety and control over bromination. pku.edu.cn | Synthetic Methodology |

| Photoredox Catalysis | Novel reaction pathways, mild conditions. thieme-connect.com | Organic Synthesis, Catalysis |

Exploration of Unconventional Reactivity Modes and Catalytic Applications of Dibromooxetane

Beyond synthesis, the future of dibromooxetane chemistry will involve a deep dive into its reactivity, particularly focusing on modes that leverage the unique electronic and steric properties conferred by the two bromine atoms. The strained four-membered ring, combined with the electron-withdrawing nature and leaving group potential of the bromine substituents, sets the stage for novel chemical transformations.

One of the most exciting future prospects is the exploration of radical ring-opening reactions . Recent studies have shown that oxetanes can serve as precursors to radical species through cobalt-catalyzed processes. researchgate.net Applying this strategy to dibromooxetanes could generate unique bromo-substituted carbon-centered radicals, opening up new pathways for C-C and C-heteroatom bond formation. The regioselectivity of such ring-opening reactions would be a key area of investigation, potentially offering complementary outcomes to traditional nucleophilic ring-opening methods. researchgate.net

The bromine atoms themselves are functional handles that are currently underexplored. Future work will likely focus on using these positions for:

Transition-metal-catalyzed cross-coupling reactions: Treating dibromooxetane as a scaffold, the C-Br bonds could be sequentially or simultaneously functionalized to install new substituents, rapidly building molecular complexity.

Halogen bonding interactions: The bromine atoms can act as halogen bond donors, a noncovalent interaction that is increasingly used in catalysis and materials science. Dibromooxetane could be explored as a novel organocatalyst or as a building block for self-assembling supramolecular structures.

Moreover, dibromooxetanes could serve as precursors to novel catalytic species . For instance, oxidative addition of a low-valent metal into a C-Br bond could generate a metallo-oxetane species with unique catalytic properties, potentially enabling new types of ring-opening polymerizations or other transformations.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For dibromooxetanes to find broader application, their synthesis must be scalable, safe, and efficient. Flow chemistry offers a powerful solution to many of the challenges associated with their production, particularly those involving hazardous reagents or highly exothermic processes. nih.govwiley-vch.de

The in-situ generation of hazardous reagents like bromine is a hallmark advantage of flow chemistry. researchgate.net A future production setup could involve a multi-step, telescoped flow process where a precursor is synthesized, brominated in a subsequent reactor via in-situ generated bromine, and immediately quenched or purified online. wuxiapptec.com This approach minimizes the accumulation of hazardous intermediates, enhances heat transfer and safety, and improves reproducibility. nih.gov The successful application of flow chemistry to dibromocyclopropanation, a mechanistically similar reaction, provides strong precedent for its utility in dibromooxetane synthesis. syrris.com

Automated synthesis platforms will further accelerate research in this area. wiley-vch.de By integrating flow reactors with automated control systems and real-time analytics, researchers can rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) to optimize the synthesis of dibromooxetanes. This high-throughput experimentation will be crucial for discovering novel synthetic routes and for the rapid generation of derivative libraries for applications in drug discovery and materials science.

Advanced Computational Modeling for Predictive Design and Reaction Optimization

Computational chemistry, particularly Density Functional Theory (DFT) , will be an indispensable tool in advancing dibromooxetane chemistry. nih.gov Predictive modeling can provide deep insights into the structure, bonding, and reactivity of these molecules, guiding experimental efforts and saving significant laboratory time.

Future computational studies are expected to focus on:

Reaction Mechanism Elucidation: Modeling the transition states and intermediates of both the synthesis and ring-opening of dibromooxetanes will provide a detailed understanding of regioselectivity and stereoselectivity. mdpi.com

Predicting Reactivity: DFT calculations can determine frontier molecular orbital energies (HOMO-LUMO gaps), electrostatic potential maps, and other electronic descriptors. nih.gov This information can predict how dibromooxetanes will behave in different chemical environments and help in designing novel reactions.

Understanding Noncovalent Interactions: The ability of the bromine atoms to participate in halogen bonding can be accurately modeled. researchgate.net Computational studies can predict the strength and geometry of these interactions, aiding in the design of dibromooxetane-based catalysts or self-assembling materials.

Optimization of Synthetic Conditions: By modeling the effects of different solvents, catalysts, and temperatures, computational chemistry can help to identify optimal conditions for known reactions and predict the feasibility of new ones, accelerating the development of efficient synthetic protocols. mdpi.com

Expanding Applications in Materials Science and Specialized Organic Synthesis

While much of the focus on oxetanes has been in medicinal chemistry, the unique properties of the dibromo- variant open doors to new applications, particularly in materials science and as a specialized building block in organic synthesis.

In materials science , the high density and refractive index imparted by the two bromine atoms could make dibromooxetanes interesting monomers for the synthesis of specialty polymers with unique optical properties or as additives for flame retardants. Drawing parallels from dibromomethane, which is used to synthesize porous polymers for gas storage, dibromooxetanes could be explored as cross-linking agents to create novel porous organic frameworks. sigmaaldrich.com

In specialized organic synthesis , dibromooxetanes are valuable building blocks. Their strained ring makes them precursors to highly functionalized 1,3-diols and other acyclic structures via ring-opening. The two bromine atoms provide versatile handles for subsequent transformations, making dibromooxetane a powerful four-carbon linchpin for the synthesis of complex molecules. researchgate.netresearchgate.net

The most significant area of expansion, however, remains medicinal chemistry . The oxetane (B1205548) ring is a well-established bioisostere for gem-dimethyl and carbonyl groups, often used to improve physicochemical properties such as solubility and metabolic stability. acs.orgnih.govresearchgate.net The introduction of two bromine atoms could further modulate these properties while also providing a vector for halogen bonding with target proteins or serving as a synthetically accessible point for late-stage functionalization. nih.govchemrxiv.org Future research will undoubtedly explore the synthesis of dibromooxetane-containing analogues of known bioactive compounds to probe their potential as next-generation therapeutic agents. dntb.gov.ua

Q & A

Basic: What are the established synthetic routes for dibromo-oxetane derivatives, and how do reaction conditions influence product purity?

Dibromo-oxetanes are typically synthesized via halogenation of oxetane precursors. Key methods include:

- Appel or Corey-Fuchs reactions : These are applied to oxetanes using reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) under mild conditions .

- One-step bromination : A novel method converts cyclic ethers directly to dibromo compounds, optimizing temperature (e.g., 0–25°C) and stoichiometry to minimize side reactions (e.g., ring-opening) .

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using -NMR to confirm bromine substitution patterns and purity .

Basic: How do steric and electronic factors affect the reactivity of dibromo-oxetanes in copolymerization?

The reactivity of dibromo-oxetanes in copolymerization (e.g., with 3,3-dimethyloxetane) depends on:

- Steric hindrance : Bulky substituents (e.g., methyl groups) reduce polymerization rates due to restricted access to the oxetane ring .

- Electron-withdrawing bromine atoms : These polarize the oxetane ring, enhancing electrophilicity and susceptibility to nucleophilic attack during ring-opening polymerization (ROP) .

Experimental Design : Use kinetic studies (e.g., -NMR monitoring) to quantify reactivity ratios () and predict copolymer microstructure .

Advanced: How can researchers achieve high molar mass polyoxetanes via ROP, and what catalysts address low ring-strain challenges?

Oxetane’s low ring strain (≈20 kJ/mol) and high basicity hinder ROP. Recent advances include:

- Borinane-based organocatalysts (e.g., B4) : These enable living polymerization with turnover frequencies (TOF) 1000× higher than anionic methods, yielding polyoxetanes with up to 600 kg/mol .

- Lewis acid catalysts (e.g., Al(OPr)₃) : Improve control over polydispersity (<1.2) in fluorinated oxetane oligomers .

Data Contradiction Alert : Earlier studies reported limited success with cationic ROP, but borinane catalysts resolve this by stabilizing transition states .

Advanced: How do contradictory reports on dibromo-oxetane copolymer crystallinity arise, and how should researchers resolve them?

Discrepancies in crystallinity (e.g., amorphous vs. semi-crystalline copolymers) stem from:

- Monomer sequence distribution : Statistical vs. block copolymers exhibit distinct morphologies. For example, 3-azidomethyl-3-methyloxetane copolymers show amorphous domains unless annealed .

- Characterization techniques : Wide-angle X-ray scattering (WAXS) and differential scanning calorimetry (DSC) provide complementary insights into thermal transitions .

Methodological Recommendation : Use small-angle X-ray scattering (SAXS) to correlate synthesis conditions (e.g., catalyst choice) with domain size (5–20 nm) .

Advanced: What strategies mitigate metabolic instability in oxetane-containing drug candidates, and how does dibromo substitution influence this?

Dibromo-oxetanes can enhance metabolic stability by:

- Reducing lipophilicity : 3-Substituted oxetanes (e.g., in γ-secretase inhibitors) lower CYP450-mediated oxidation compared to 2-substituted isomers, as shown in microsomal stability assays .

- Steric shielding : Bromine atoms hinder enzyme-substrate interactions, as demonstrated in pharmacokinetic studies (e.g., 3× longer half-life for 3-bromo derivatives) .

Key Data : Oxetane incorporation in arylsulfonamides reduced (hepatic clearance) from 12 mL/min/kg to 4 mL/min/kg .

Advanced: How do researchers resolve contradictions in reported toxicity profiles of brominated oxetanes?

Discrepancies arise from:

- Impurity analysis : Trace brominated byproducts (e.g., 1,4-dibromobenzene) may skew toxicity data. Use GC-MS to verify compound purity .

- Assay variability : Compare in vitro (e.g., Ames test) and in vivo (rodent) studies for consistency. For example, dibromo-oxetanes show negligible genotoxicity at <100 µM .

Best Practice : Follow EFSA guidelines for systematic literature reviews, excluding isotopes/metals and prioritizing peer-reviewed studies .

Methodological: What techniques are critical for characterizing dibromo-oxetane crystal structures?

- Single-crystal X-ray diffraction : Resolve Br substitution patterns (e.g., 3,4-dibromo-2,5-dihydrofuran structures with ) .

- Hirshfeld surface analysis : Quantify Br···Br interactions (≈3.5 Å) influencing packing efficiency .

Data Example : C28H20Br2O crystallizes in the monoclinic space group with .

Methodological: How should researchers design studies to evaluate oxetane-induced conformational changes in peptides?

- NMR spectroscopy : Detect and nuclear Overhauser effects (NOEs) to confirm turn formation in oxetane-modified peptides .

- Molecular dynamics (MD) simulations : Correlate oxetane positioning (central vs. terminal) with macrocyclization efficiency (e.g., 70% yield for central placement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.